

Flocoumafen metabolic pathway in animals and birds

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Flocoumafen

CAS No.: 90035-08-8

Cat. No.: S528076

Get Quote

Chemical Profile and Mechanism of Action

Flocoumafen is a second-generation, fluorinated 4-hydroxycoumarin anticoagulant rodenticide [1]. Its high potency allows for single-dose lethality in target rodents [2].

- **Chemical Formula:** $C_{33}H_{25}F_3O_4$ [3]
- **Molecular Weight:** $542.54 \text{ g}\cdot\text{mol}^{-1}$ [3]
- **Water Solubility:** 1.1 mg/L [3]
- **Primary Mechanism:** It acts as a vitamin K antagonist, inhibiting the enzyme vitamin K 2,3-epoxide reductase (VKOR). This disrupts the vitamin K cycle, preventing the activation of clotting factors II, VII, IX, and X, leading to fatal internal hemorrhage [4] [2].

Metabolic and Toxicokinetic Data in Animals

Available data suggests **flocoumafen** is slowly eliminated and can accumulate in the liver. The table below summarizes key toxicokinetic parameters across different species.

Parameter	Rat	Mouse (Model Data)	Barn Owl	Japanese Quail
Oral LD ₅₀	0.25 - 0.5 mg/kg [1] [2]	0.8 mg/kg [2]	No acute poisoning at 0.11-0.23 mg/kg [5]	Information Missing
Plasma Half-Life (T _{1/2})	Information Missing	26.6 days [2]	Information Missing	Information Missing
Liver Half-Life (T _{1/2})	Information Missing	93.8 days [2]	Information Missing	Rapid metabolism (vs. rat) [3]
Primary Route of Elimination	Feces (unchanged compound) [6]	Information Missing	Regurgitated pellets (44%) and feces (18%) [5]	Information Missing

| **Key Findings** | - Saturable, high-affinity binding in liver.

- Lethality occurs when binding sites are saturated.
- Urinary excretion is minimal (<1.6%) [6]. | Information Missing | - 15% of ingested dose found in first-day pellets.
- No symptoms of poisoning observed [5]. | Information Missing |

Key Experimental Methodologies

Here are the methodologies from two pivotal studies on **flocoumafen** metabolism.

1. Elimination Study in Rats (Repeated Dose) [6]

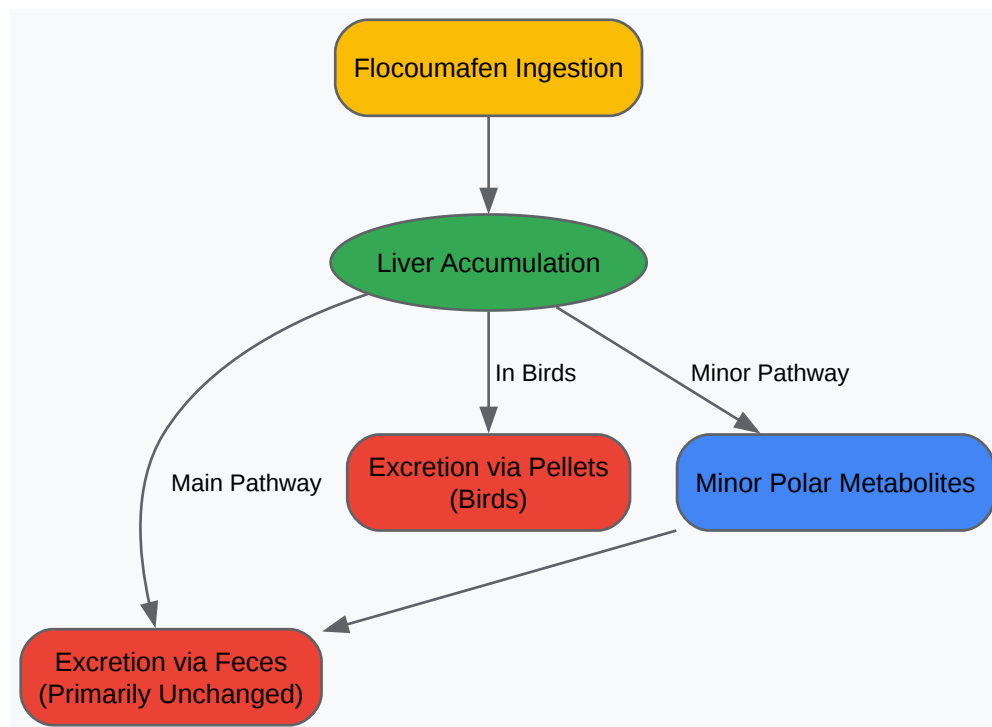
- **Animal Model:** Male Fischer rats.
- **Dosing:** Multiple oral administrations of 14C-labeled **flocoumafen** at 0.02 and 0.1 mg/kg per week for 14 weeks.
- **Sample Collection:** Liver, feces, and urine were collected over the study period.
- **Analysis:** Residues in the liver and excreta were analyzed to determine the concentration of unchanged **flocoumafen** and its metabolites. A range of haematological and clinical chemistry measurements were also performed.

2. Exposure Validation in Barn Owls (Single Dose) [5]

- **Animal Model:** Four captive barn owls (*Tyto alba*).
- **Dosing:** Each owl was fed a single mouse that had been dosed with ^{14}C -labeled **flocoumafen** (equivalent to 0.11-0.23 mg/kg per bird), followed by undosed mice for seven days.
- **Sample Collection:** Regurgitated pellets and feces were collected daily over an eight-day period.
- **Analysis:** Radioactivity in the pellets and feces was measured to determine the rate and route of elimination. The proportion of the original dose eliminated in the pellets was calculated.

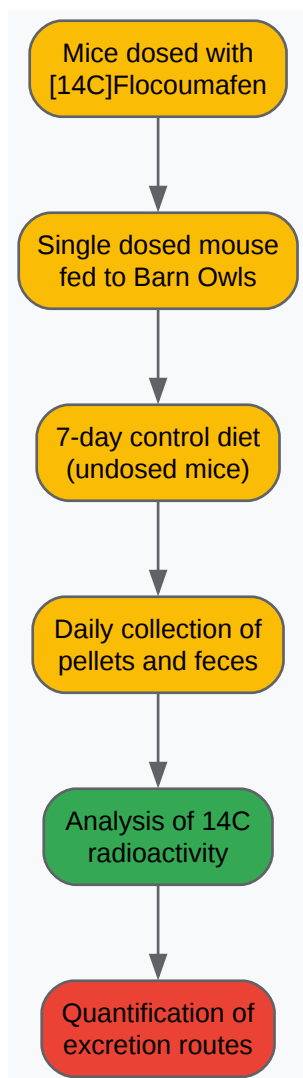
Visualizing the Metabolic Pathway and Study Workflow

The following diagrams summarize the general metabolic fate of **flocoumafen** and the experimental design of the barn owl study based on the available data.



[Click to download full resolution via product page](#)

Flocoumafen's primary metabolic pathway involves liver accumulation and fecal excretion.



[Click to download full resolution via product page](#)

Workflow for the barn owl feeding study validating non-invasive exposure monitoring [5].

Research Gaps and Future Directions

The available information is insufficient to construct a complete, step-by-step metabolic pathway. Major research gaps include:

- **Specific Enzymes:** The specific cytochrome P450 (CYP) enzymes involved in the oxidative metabolism of **flocoumafen** are not identified.
- **Metabolite Structures:** The chemical structures of the observed "minor polar metabolites" and the "lipophilic compound" are not detailed [6].

- **Interspecies Variation:** Data is sparse for most bird species, and the molecular basis for the noted difference in metabolism between rats and Japanese quail is unknown [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - Wikipedia Flocoumafen [en.wikipedia.org]
2. A review: poisoning by anticoagulant rodenticides in non-target... [pmc.ncbi.nlm.nih.gov]
3. | 90035-08-8 Flocoumafen [chemicalbook.com]
4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]
5. (PDF) A barn owl feeding study with [14 c] flocoumafen -dosed mice... [academia.edu]
6. Elimination and accumulation of the rodenticide ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Flocoumafen metabolic pathway in animals and birds]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528076#flocoumafen-metabolic-pathway-in-animals-and-birds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com